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Compound of Interest

Compound Name: 2-chloro-N-hexylacetamide

CAS No.: 5326-81-8

Cat. No.: B1360268 Get Quote

Executive Summary
2-Chloro-N-hexylacetamide (CAS: 5326-81-8) is a specialized

-chloroacetamide derivative utilized primarily as an alkylating agent in organic synthesis and a
scaffold in medicinal chemistry.[1][2][3][4][5] Its electrophilic chloromethyl group makes it a
versatile intermediate for introducing the

-hexylacetamide moiety into nucleophiles (e.g., thiols, amines) via

reactions.[2]

This guide provides a definitive reference for the spectroscopic characterization of 2-chloro-N-
hexylacetamide, synthesizing field-proven experimental data with mechanistic interpretation. It

addresses the critical need for precise structural validation in drug discovery workflows where

this compound acts as a linker or covalent warhead.
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Parameter Data

IUPAC Name
2-Chloro-

-hexylacetamide

Common Synonyms

-Hexyl-2-chloroacetamide;

-Chloro-

-hexylacetamide

CAS Number 5326-81-8

Molecular Formula

Molecular Weight 177.67 g/mol

Physical State
Low-melting solid or viscous oil (dependent on

purity)

Solubility

Soluble in

, DMSO-

, MeOH, DCM; sparingly soluble in water.[1][2]

[3]

Synthesis & Impurity Origins
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying solvent residuals and side-products.[2] The standard protocol involves the acylation

of hexylamine with chloroacetyl chloride under basic conditions.

Synthesis Workflow
The following diagram illustrates the reaction pathway and potential impurity generation (e.g.,

HCl salts, di-acylated byproducts).
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Figure 1: Synthetic pathway for 2-chloro-N-hexylacetamide highlighting the origin of common

spectroscopic impurities.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum is characterized by the distinct deshielding of the chloromethyl protons and the
coupling patterns of the hexyl chain.

Experimental Conditions: 300/400 MHz,

, 298 K.

NMR Data Table
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Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

4.05 Singlet (s) 2H

Deshielded by

both the

electronegative

Chlorine (

-effect) and

Carbonyl

anisotropy.[1][2]

6.50 - 6.70
Broad Singlet (br

s)
1H

Exchangeable

proton.[1][2]

Chemical shift

varies with

concentration

and temperature

due to H-

bonding.[1][2]

3.28 - 3.35
Quartet (q) or

Triplet (t)
2H

Deshielded by

the adjacent

Nitrogen.[1][2]

Multiplicity arises

from coupling

with

(if slow

exchange) and

neighbor

.

1.50 - 1.60 Quintet (m) 2H -protons relative

to Nitrogen.[1][2]

1.25 - 1.35 Multiplet (m) 6H Bulk Overlapping

signals from the

internal
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methylene chain.

[1][2]

0.89 Triplet (t) 3H Terminal

Typical methyl

triplet for linear

alkanes (

Hz).[1][2]

NMR Data Table
Shift (

, ppm)
Assignment Notes

166.0 (Amide)
Characteristic amide carbonyl

region.[1][2]

42.8
Upfield relative to

, but deshielded by Cl.[1][2]

40.0 -carbon of the hexyl chain.[1]

[2]

31.5, 29.2, 26.6, 22.6 Alkyl Chain Standard aliphatic envelope.

14.0 Terminal Standard methyl signal.

Infrared (IR) Spectroscopy
The IR spectrum confirms the secondary amide functionality and the presence of the alkyl

chloride.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.bldpharm.com/products/5349-24-6.html
https://www.guidechem.com/encyclopedia/2-chloro-n-methylacetamide-dic1388.html
https://www.bldpharm.com/products/5349-24-6.html
https://www.guidechem.com/encyclopedia/2-chloro-n-methylacetamide-dic1388.html
https://www.bldpharm.com/products/5349-24-6.html
https://www.guidechem.com/encyclopedia/2-chloro-n-methylacetamide-dic1388.html
https://www.bldpharm.com/products/5349-24-6.html
https://www.guidechem.com/encyclopedia/2-chloro-n-methylacetamide-dic1388.html
https://www.bldpharm.com/products/5349-24-6.html
https://www.guidechem.com/encyclopedia/2-chloro-n-methylacetamide-dic1388.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (

)
Vibration Mode Functional Group

3280 - 3300 Stretch
Secondary Amide (Trans-

isomer usually dominant).[1][2]

2920, 2850 Stretch
Alkyl chain

(asymmetric/symmetric).

1655 - 1665 Stretch
Amide I Band: Highly

diagnostic.[1][2]

1540 - 1555
Bend /

Stretch

Amide II Band: Confirms

secondary amide structure.[1]

[2]

700 - 750 Stretch

Alkyl chloride signature (often

obscured by fingerprint

region).[1][2]

Mass Spectrometry (MS)
The mass spectrum is critical for confirming the presence of the chlorine atom via its isotopic

signature.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

Molecular Ion (

): m/z 177.

Isotopic Pattern: The

(177) and

(179) peaks appear in a 3:1 ratio, diagnostic of a single Chlorine atom (

vs

).
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Fragmentation Pathway (EI)
Primary fragmentation occurs via

-cleavage or McLafferty rearrangement involving the hexyl chain.[1][2]

Molecular Ion (M+)
m/z 177 / 179

Acylium Ion
[Cl-CH2-C=O]+

m/z 77 / 79

α-Cleavage
(Loss of Hexylamino)

McLafferty Product
[Cl-CH2-C(OH)=NH2]+

m/z 93 / 95

McLafferty Rearr.
(Loss of Hexene)

Alkyl Amine Ions
[CnH2n+1-NH]+ series

C-N Cleavage

Click to download full resolution via product page

Figure 2: Primary mass spectrometric fragmentation pathways.[1][2] The McLafferty

rearrangement (m/z 93) is specific to N-alkyl amides with

-hydrogens.[1][2]

Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), follow these standardized

preparation protocols.

Protocol A: NMR Sample Preparation
Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard.[2]

Why:

provides excellent solubility for lipophilic amides and prevents H-deuterium exchange on
the amide nitrogen (unlike

).[1][2]
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Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

Note: Higher concentrations may shift the

peak downfield due to intermolecular Hydrogen bonding.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

amine hydrochloride salts from synthesis).

Protocol B: IR Sample Preparation
Method: Attenuated Total Reflectance (ATR) is preferred for oils/low-melting solids.[1][2]

Background: Run a background scan of the clean crystal (Diamond or ZnSe) before

application.

Application: Apply a thin film of the neat compound. If solid, ensure firm contact with the

crystal anvil.

Quality Control & Impurity Profiling
When analyzing 2-chloro-N-hexylacetamide, watch for these common impurities:

Chloroacetic Acid: Broad OH stretch (2500-3300

) and shifted

(~1710

).[1][2]

Hexylamine: Sharp doublet/triplet at 3300-3400

(

) and shift of

in NMR (~2.7 ppm).

Bis-alkylation: Formation of
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-dihexyl-2-chloroacetamide.[1][2] Look for the disappearance of the

signal in NMR and simplified splitting of the

signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1360268#spectroscopic-data-of-2-chloro-n-
hexylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1360268#spectroscopic-data-of-2-chloro-n-hexylacetamide
https://www.benchchem.com/product/b1360268#spectroscopic-data-of-2-chloro-n-hexylacetamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1360268?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

